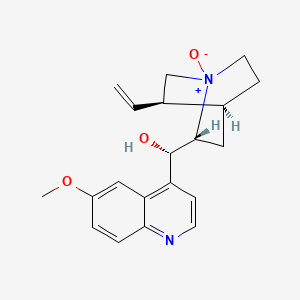

Quinidine N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22?/m0/s1 |

InChI Key |

WVDIZKMXQMCCAA-IKJOXUIJSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Quinidine N-oxide from Quinidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. This document details established experimental protocols, presents key quantitative data for comparative analysis, and illustrates the underlying chemical transformations and workflows. The information is intended to equip researchers and professionals in drug development and medicinal chemistry with the necessary knowledge to effectively synthesize and study this important compound.

Introduction

Quinidine, a stereoisomer of quinine, is a class I antiarrhythmic agent used in the treatment of various cardiac arrhythmias. Its metabolism in the human liver primarily involves oxidation, leading to the formation of several metabolites, including this compound. The formation of this N-oxide occurs at the quinuclidine nitrogen atom, altering the parent molecule's physicochemical and pharmacological properties. Understanding the synthesis of this compound is crucial for various research applications, including the study of drug metabolism, the development of analytical standards, and the investigation of the metabolite's potential biological activities. This guide explores the most common and effective methods for the chemical synthesis of this compound from its parent compound, quinidine.

Synthesis Methodologies

The conversion of quinidine to this compound is an oxidation reaction that selectively targets the more basic tertiary nitrogen atom within the quinuclidine ring system. Several oxidizing agents can achieve this transformation, with the most common being ozone (O₃), meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). Each method offers distinct advantages and disadvantages concerning reaction conditions, yield, and scalability.

Oxidation with Ozone (O₃)

Ozonolysis is a potent method for the N-oxidation of amines. This approach offers a high yield and relatively straightforward work-up.

Experimental Protocol:

A solution of quinidine (e.g., 3 mmol) is prepared in a solvent mixture of acetone and water (95:5 v/v).[1] The solution is cooled to a temperature between -12°C and 0°C.[1] A stream of ozone is then bubbled through the solution. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess ozone is removed by purging the solution with nitrogen gas. The solvent is then evaporated under reduced pressure to yield the crude this compound. Purification can be achieved by column chromatography.[1]

Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and commercially available peroxy acid that is highly effective for the N-oxidation of amines. This method is generally reliable and proceeds under mild conditions.

Experimental Protocol:

Quinidine is dissolved in a suitable chlorinated solvent, such as dichloromethane (DCM).[2] The solution is cooled in an ice bath to 0°C. A solution of m-CPBA (typically 1.1 to 1.5 equivalents) in DCM is added dropwise to the quinidine solution with stirring.[2] The reaction mixture is allowed to warm to room temperature and stirred for a specified period, typically ranging from a few hours to overnight. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize the m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Oxidation with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a green and cost-effective oxidizing agent. While the uncatalyzed reaction can be slow, the addition of a catalyst can significantly enhance the reaction rate.

Experimental Protocol:

Quinidine is dissolved in a suitable solvent. An aqueous solution of hydrogen peroxide (typically 30-35%) is added to the solution. The reaction may be slow at room temperature and can be accelerated by heating or the addition of a catalyst, such as palladium chloride (PdCl₂). The reaction progress is monitored by TLC. After the reaction is complete, any excess hydrogen peroxide can be quenched, for example, by the addition of sodium bisulfite. The product is then extracted into an organic solvent. The organic extracts are combined, dried, and concentrated to give the crude this compound, which is then purified by chromatography.

Data Presentation

The following tables summarize key quantitative data from the synthesis of this compound and its diastereomer, quinine N-oxide, which serves as a close comparative model.

Table 1: Comparison of Synthesis Methods for Cinchona Alkaloid N-oxides

| Method | Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ozonolysis | Ozone (O₃) | Quinine | Acetone/Water (95:5) | -12 to 0 | 72 | |

| Peroxy Acid | m-CPBA | Quinoline Derivative | Dichloromethane | 0 to RT | - | |

| Peroxy Acid | m-CPBA | 7-acetamido-8-benzyloxyquinoline | 1,2-dichloroethane | RT | 82 | |

| Peroxide | Hydrogen Peroxide | Quinine | Acetic Acid | 70 | Major Product |

Table 2: Spectroscopic Data for Quinine N-oxide

| Spectroscopy | Key Peaks/Signals | Reference |

| ¹H NMR | Signals shifted downfield compared to quinine | |

| ¹³C NMR | Signals for carbons adjacent to the N-oxide are deshielded | |

| IR (cm⁻¹) | ~1238 (N-O stretch) | |

| Mass Spec (m/z) | 341 [M+H]⁺, with a characteristic loss of 16 (oxygen) |

Note: Detailed NMR data for this compound can be found in specialized literature focusing on quinidine metabolites.

Purification and Characterization

Purification of the polar this compound is typically achieved using column chromatography on silica gel. A common eluent system is a mixture of a chlorinated solvent and an alcohol, such as dichloromethane/methanol or ethyl acetate/methanol. For instance, a gradient of methanol in dichloromethane or an 8:1 mixture of ethyl acetate and methanol has been reported to be effective.

Characterization of the final product is performed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the structure and assess purity. The formation of the N-oxide leads to a characteristic downfield shift of the protons and carbons on the quinuclidine ring adjacent to the nitrogen atom.

-

Infrared (IR) spectroscopy can identify the presence of the N-O bond, which typically shows a characteristic stretching vibration in the range of 950-970 cm⁻¹ or around 1238 cm⁻¹.

-

Mass Spectrometry (MS) is used to confirm the molecular weight of the product. The mass spectrum of this compound will show a molecular ion peak corresponding to a mass increase of 16 amu compared to quinidine. A characteristic fragmentation pattern is the loss of an oxygen atom ([M+H-16]⁺).

Visualizations

Reaction Scheme and Mechanism

The fundamental transformation in the synthesis of this compound is the oxidation of the tertiary amine in the quinuclidine ring.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow: m-CPBA Method

The following diagram illustrates a typical workflow for the synthesis of this compound using m-CPBA.

Caption: Experimental workflow for the m-CPBA oxidation of quinidine.

Logical Relationship: Key Steps in Synthesis

This diagram outlines the logical progression of the key stages in a typical synthesis protocol for this compound.

Caption: Logical flow of the key stages in this compound synthesis.

Conclusion

The synthesis of this compound from quinidine can be reliably achieved through several oxidation methods, with ozonolysis and the use of m-CPBA being particularly well-documented. The choice of method will depend on the desired scale, available resources, and safety considerations. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and study of this important quinidine metabolite.

References

Quinidine N-oxide: A Key Metabolite in Human Quinidine Disposition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Quinidine, a class Ia antiarrhythmic agent and a stereoisomer of quinine, has been a cornerstone in the management of cardiac arrhythmias for decades.[1] Its therapeutic efficacy is intrinsically linked to its complex pharmacokinetic profile, which is characterized by extensive hepatic metabolism. A significant product of this biotransformation is Quinidine N-oxide, a metabolite that has garnered attention for its potential contribution to the overall pharmacological and toxicological profile of the parent drug. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathway, quantitative disposition in humans, and the experimental methodologies employed for its characterization.

Metabolic Pathway of this compound Formation

Quinidine undergoes extensive metabolism in the liver, with 60% to 80% of the drug being transformed primarily through oxidation reactions mediated by the cytochrome P450 (CYP) enzyme system.[1][2] The formation of this compound is a notable pathway in this process.

The primary enzyme responsible for the N-oxidation of quinidine is CYP3A4.[2][3] While CYP2C9 and CYP2E1 may play minor roles in its formation, studies have demonstrated that CYP3A4 is the most active enzyme in this specific metabolic reaction. The N-oxidation occurs at the quinuclidine nitrogen atom of the quinidine molecule.

Quantitative Data on this compound Disposition

The formation and elimination of this compound have been quantified in several human studies. The following tables summarize the key pharmacokinetic parameters and concentration levels of this compound following quinidine administration.

Table 1: Plasma Concentrations of Quinidine and its Metabolites after Intravenous Infusion and Oral Dosing

| Compound | Plasma Concentration after 7-hr IV Infusion (mg/L, mean ± SD) | Plasma Trough Levels after 12 Oral Doses (mg/L, mean ± SD) |

| Quinidine | 2.9 ± 0.3 | 2.89 ± 0.50 |

| 3-hydroxyquinidine | 0.32 ± 0.06 | 0.83 ± 0.36 |

| This compound | 0.28 ± 0.03 | 0.40 ± 0.13 |

| Quinidine 10,11-dihydrodiol | 0.13 ± 0.04 | 0.38 ± 0.08 |

Table 2: Disposition Parameters of Quinidine Metabolites after Intravenous Quinidine Infusion

| Metabolite | Formation Rate Constant (kmf, min⁻¹, mean ± SD) | Volume of Distribution (Vm, L/kg, mean ± SD) | Elimination Rate Constant (kmu, min⁻¹, mean ± SD) |

| 3-hydroxyquinidine | 0.0012 ± 0.0005 | 0.99 ± 0.47 | 0.0030 ± 0.0002 |

| This compound | 0.00012 ± 0.00003 | 0.068 ± 0.020 | 0.0063 ± 0.0008 |

| Quinidine 10,11-dihydrodiol | 0.0003 ± 0.0001 | 0.43 ± 0.29 | 0.0059 ± 0.0010 |

Table 3: Pharmacokinetics of this compound after Single Oral Doses

| Parameter | Value (mean ± SD) |

| Elimination Half-Life | 2.5 ± 0.28 hours |

| Renal Clearance | 1.3 ± 0.3 L/hr |

| Percentage of Dose Recovered Unchanged in Urine (up to 12 hours) | 13.9% ± 3.7% |

| Free Fraction in Serum | 3.3% ± 0.83% |

Experimental Protocols

The quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) with fluorescence detection is a commonly employed and robust method.

Protocol: Determination of Quinidine and its Metabolites in Plasma and Urine by HPLC

This method allows for the simultaneous quantitation of quinidine, (3S)-3-hydroxyquinidine, this compound, and dihydroquinidine.

1. Sample Preparation:

-

Plasma (250 µL) or Urine (100 µL):

-

Add internal standard.

-

Perform a single-step liquid-liquid extraction.

2. HPLC System:

-

Column: Isocratic reversed-phase column.

-

Detection: Fluorescence detector.

3. Performance:

-

Limit of Determination: 10 nM for plasma and 25 nM for urine.

Synthesis of Standard: For use as a standard, this compound can be synthesized.

Pharmacological Activity

While 3-hydroxyquinidine, another major metabolite, possesses approximately half the antiarrhythmic activity of quinidine, this compound is generally considered to be pharmacologically inactive. Studies have shown no systematic changes in the heart rate-corrected QT interval at concentrations up to 500 ng/ml. However, some research suggests that active metabolites, including this compound, accumulate during intravenous infusion and may have different electrophysiologic effects than the parent drug.

Conclusion

This compound is a significant metabolite of quinidine in humans, formed primarily by the action of CYP3A4. Its pharmacokinetic profile is characterized by a relatively short elimination half-life compared to its parent compound. Although generally considered pharmacologically inactive, its accumulation during quinidine therapy warrants consideration in comprehensive drug effect and safety assessments. The well-established HPLC methods for its quantification provide researchers and drug development professionals with the necessary tools to investigate its role in quinidine's disposition and clinical effects further.

References

Spectroscopic Data for Quinidine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. This document compiles available data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug metabolism.

Introduction

This compound is a primary metabolite of quinidine, formed through the oxidation of the quinuclidine nitrogen atom.[1] Understanding its structural and physicochemical properties is crucial for comprehending the metabolism, pharmacokinetics, and potential biological activity of quinidine and its derivatives. Spectroscopic analysis is an indispensable tool for the unambiguous identification and characterization of such metabolites. This guide presents a summary of the available spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The introduction of an oxygen atom to the quinuclidine nitrogen causes a downfield shift of the neighboring protons and carbons in the 1H and 13C NMR spectra, respectively.[2] The definitive assignment of chemical shifts and coupling constants for quinidine metabolites, including the N-oxide, has been reported.[1]

Table 1: 1H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not explicitly found in search results, but reported to be assigned in Díaz-Araúzo et al. (1990)[1] |

Table 2: 13C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Data not explicitly found in search results |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. The nominal mass of this compound is 340.42 g/mol .[3] The mass spectrum is expected to be characterized by the protonated molecule [M+H]+ at m/z 341. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, resulting in a prominent [M+H-16]+ fragment. The fragmentation pattern of its diastereomer, Quinine N-oxide, which is expected to be very similar, shows a protonated molecular ion at m/z 341 and a significant fragment at m/z 323, corresponding to the loss of oxygen.

Table 3: Mass Spectrometry Data for Quinine N-oxide (as a proxy for this compound)

| Fragment Ion | m/z | Interpretation |

| [M+H]+ | 341 | Protonated molecule |

| [M+H-O]+ | 323 | Loss of oxygen |

| 296 | Further fragmentation | |

| 198 | Further fragmentation | |

| 186 | Quinoline ring fragment | |

| 160 | Quinoline ring fragment | |

| [Data based on Quinine N-oxide] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For N-oxides, a characteristic N-O stretching vibration is typically observed. In the FT-IR spectra of alkaloid N-oxides, this band is found in the range of 928 cm-1 to 971 cm-1.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Characteristic Absorption (cm-1) |

| N-O stretch | ~930 - 970 |

| C-H (aromatic) | ~3100 - 3000 |

| C-H (aliphatic) | ~3000 - 2850 |

| C=C (aromatic) | ~1600 - 1475 |

| C-O (ether) | ~1300 - 1000 |

| O-H (alcohol) | ~3600 - 3200 (broad) |

| [Data based on general values for N-oxides and quinoline derivatives] |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) and transferred to a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a spectrometer, for instance, at a proton frequency of 400 MHz. For unambiguous signal assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample, dissolved in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation, can be introduced directly or via liquid chromatography (LC) for separation from other components. Full scan mass spectra are acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]+) is performed to obtain fragmentation information for structural elucidation.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm-1.

Logical Relationships in Spectroscopic Analysis

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the chemical structure of this compound. While comprehensive experimental data, particularly for NMR, requires access to specialized literature, the information compiled herein from various sources offers a robust starting point for researchers. The provided protocols and workflows serve as a practical guide for the characterization of this and other related drug metabolites. Further research to fully delineate the spectroscopic properties of this compound will be invaluable for advancing our knowledge of quinidine metabolism and its pharmacological implications.

References

- 1. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 2. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

Quinidine N-oxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document consolidates essential chemical data, available experimental insights, and its metabolic context.

Core Chemical and Physical Data

Key identifiers and properties of this compound are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 70116-00-6 | [1][2][3] |

| Molecular Formula | C20H24N2O3 | |

| Molecular Weight | 340.42 g/mol | |

| Synonyms | (9S)-6′-Methoxy-cinchonan-9-ol 1-oxide |

Metabolic Formation

This compound is a pharmacologically inactive metabolite of quinidine. The formation of this compound primarily occurs in the liver through the action of cytochrome P450 enzymes, with CYP3A4 being the most significant contributor.

Caption: Metabolic pathway of Quinidine to this compound.

Synthesis and Characterization

General Experimental Protocol for N-Oxidation (adapted from Quinine N-oxide synthesis)

Objective: To synthesize this compound via oxidation of quinidine.

Materials:

-

Quinidine

-

Oxidizing agent (e.g., ozone, m-chloroperoxybenzoic acid)

-

Solvent (e.g., acetone:water mixture)

-

Drying agent (e.g., MgSO4)

-

Apparatus for oxidation (e.g., ozone generator, reaction flask)

-

Purification setup (e.g., column chromatography, rotary evaporator)

-

Analytical instruments for characterization (e.g., NMR, FTIR, LC-MS)

Procedure:

-

Dissolution: Dissolve quinidine in a suitable solvent system, such as an acetone-water mixture.

-

Oxidation: Introduce the oxidizing agent to the solution under controlled temperature conditions (e.g., -12°C to 0°C) to favor the oxidation of the quinuclidine nitrogen. For instance, ozone gas can be bubbled through the solution at a controlled rate.

-

Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, quench any remaining oxidizing agent. The product is then extracted from the aqueous phase using an organic solvent like dichloromethane.

-

Drying and Concentration: Dry the collected organic phase over a drying agent and concentrate it using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H-NMR, 13C-NMR, FTIR, and Mass Spectrometry.

Pharmacokinetics

A study in healthy human subjects provided insights into the pharmacokinetic profile of this compound following oral administration.

| Pharmacokinetic Parameter | Value (mean ± SD) |

| Elimination Half-life | 2.5 ± 0.28 hours |

| Renal Clearance | 1.3 ± 0.3 L/hr |

| Urinary Recovery (unchanged) | 13.9% ± 3.7% (up to 12 hours) |

| Free Fraction in Serum | 3.3% ± 0.83% |

Data sourced from a study involving single oral doses of 3 to 15 mg in four healthy subjects.

Biological Activity

This compound is generally considered to be a pharmacologically inactive metabolite of quinidine. Studies have shown that, unlike its parent compound, it does not exhibit significant quinidine-like pharmacological activity, such as systematic changes in the heart rate-corrected QT interval. While quinidine itself is known to interact with various ion channels and receptors, its N-oxide metabolite does not appear to contribute significantly to its therapeutic or adverse effects.

Conclusion

This technical guide provides foundational information on this compound, including its chemical identity, metabolic origin, a generalized synthesis approach, and key pharmacokinetic data. For researchers and professionals in drug development, understanding the properties and metabolic fate of drug metabolites like this compound is crucial for a comprehensive assessment of a drug's overall profile, even when the metabolite itself is inactive. Further research could focus on developing a specific, high-yield synthesis protocol for this compound to facilitate its use as a reference standard in metabolic studies.

References

In Vitro Metabolism of Quinidine to Quinidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of quinidine, with a specific focus on its conversion to the metabolite, quinidine N-oxide. This document outlines the key enzymes involved, summarizes relevant kinetic data, and provides detailed experimental protocols for studying this metabolic pathway.

Introduction

Quinidine, an antiarrhythmic agent, undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including this compound. Understanding the in vitro metabolism of quinidine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in humans. This guide focuses on the N-oxidation pathway, a significant route of quinidine metabolism.

Metabolic Pathway of Quinidine to this compound

The formation of this compound from quinidine is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, with contributions from other enzyme families.

Key Enzymes Involved

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified the following enzymes as being involved in the N-oxidation of quinidine:

-

Cytochrome P450 3A4 (CYP3A4): This is the principal enzyme responsible for the formation of this compound.[1][2] Studies have consistently shown that CYP3A4 is the most active enzyme in this metabolic conversion.[1]

-

Cytochrome P450 2C9 (CYP2C9) and Cytochrome P450 2E1 (CYP2E1): These enzymes have been shown to catalyze minor proportions of quinidine N-oxidation.[1] Their contribution is generally considered secondary to that of CYP3A4.

-

Flavin-Containing Monooxygenases (FMOs): While specific studies on the role of FMOs in quinidine N-oxidation are less detailed in the provided search results, FMOs are known to be involved in the N-oxidation of a wide variety of xenobiotics.[3] Their potential contribution to this compound formation warrants consideration in comprehensive metabolism studies.

The metabolic conversion is illustrated in the following diagram:

Caption: Metabolic pathway of quinidine to this compound.

Quantitative Data: Enzyme Kinetics

The kinetics of this compound formation have been characterized in human liver microsomes. The reaction has been observed to follow two-site kinetics, suggesting the involvement of multiple enzymes or binding sites with different affinities.

| Parameter | Value | Enzyme System | Reference |

| Km (low affinity) | 76.1 µM | Human Liver Microsomes | |

| Vmax (low affinity) | 15.9 nmol/mg/h | Human Liver Microsomes | |

| Vmax/Km (low affinity) | 0.03 ml/mg/h | Human Liver Microsomes | |

| Km | 33 µM | Human Liver Microsomes |

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to study the metabolism of quinidine to this compound using human liver microsomes.

Materials and Reagents

-

Quinidine

-

This compound (as a reference standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Internal standard for HPLC analysis (e.g., a structurally similar compound not present in the incubation mixture)

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro quinidine metabolism study.

Caption: General workflow for an in vitro quinidine metabolism experiment.

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer (e.g., 100 mM, pH 7.4), the NADPH regenerating system, and the desired concentration of quinidine from a stock solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add a pre-determined amount of human liver microsomes (e.g., 0.1-0.5 mg/mL final concentration) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final incubation volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, 60 minutes) to determine the time-course of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing an internal standard. This will precipitate the microsomal proteins.

Sample Processing and Analysis

-

Protein Precipitation: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube or an HPLC vial.

-

Analytical Method: Analyze the supernatant for the presence and quantity of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric (MS) detection. A reversed-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase could consist of a gradient of acetonitrile and water or methanol and an aqueous buffer (e.g., ammonium acetate or formic acid).

-

Detection: Fluorescence detection can also be employed for sensitive quantification of quinidine and its metabolites.

-

-

Quantification: Create a standard curve using known concentrations of this compound to quantify the amount of metabolite formed in the experimental samples. The rate of formation can then be calculated and used to determine kinetic parameters.

Enzyme Phenotyping (Reaction Phenotyping)

To confirm the contribution of specific CYP enzymes, the following approaches can be used:

-

Recombinant Human CYP Enzymes: Incubate quinidine with a panel of individual, expressed human CYP enzymes to directly assess the catalytic activity of each isozyme.

-

Chemical Inhibition: Include known selective inhibitors for different CYP isozymes in the incubation with human liver microsomes. For example:

-

Ketoconazole or Itraconazole: Potent inhibitors of CYP3A4.

-

Sulfaphenazole: A selective inhibitor of CYP2C9.

-

Quinidine: It is important to note that quinidine itself is a potent inhibitor of CYP2D6.

-

-

Correlation Analysis: In a panel of individual human liver microsome samples with characterized CYP activities, correlate the rate of this compound formation with the activity of specific CYP enzymes. A significant correlation with CYP3A4 activity would further support its primary role.

Conclusion

The in vitro N-oxidation of quinidine to this compound is a significant metabolic pathway primarily mediated by CYP3A4, with minor contributions from CYP2C9 and CYP2E1. The potential involvement of FMOs should also be considered. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this metabolic conversion, characterize its kinetics, and identify the contributing enzymes. A thorough understanding of this pathway is essential for a comprehensive assessment of quinidine's drug metabolism and pharmacokinetic profile.

References

- 1. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidation of quinidine by human liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. optibrium.com [optibrium.com]

Biotransformation of Quinidine: A Technical Guide to the Formation of Quinidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biotransformation pathways of quinidine, with a specific focus on the metabolic route leading to the formation of its N-oxide metabolite. This document outlines the key enzymes involved, presents quantitative metabolic data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction to Quinidine Metabolism

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic biotransformation, with 60% to 85% of the drug being cleared through metabolism.[1] This process results in the formation of several metabolites, some of which possess pharmacological activity. The primary metabolic pathways include hydroxylation and N-oxidation. The major metabolite is (3S)-3-hydroxyquinidine, while quinidine N-oxide is another significant product of its biotransformation.[2][3] Understanding these metabolic pathways is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring the safe and effective use of quinidine.

The N-Oxidation Pathway of Quinidine

The formation of this compound from quinidine is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for the N-oxidation of quinidine.[4] While CYP3A4 is the most active enzyme in this pathway, minor contributions from CYP2C9 and CYP2E1 have also been observed.[4] The formation of another major metabolite, 3-hydroxyquinidine, is considered a specific marker for CYP3A4 activity, whereas the N-oxidation of quinidine is a less specific, yet still significant, indicator of CYP3A4 function.

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic conversion of quinidine to this compound, mediated by hepatic CYP enzymes.

Caption: Metabolic pathway of quinidine to this compound.

Quantitative Metabolic Data

The following tables summarize key quantitative data related to the metabolism of quinidine and the formation of its N-oxide metabolite.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation in Human Liver Microsomes

| Parameter | Value (Low Affinity Component) |

| Vmax (nmol/mg/h) | 15.9 |

| Km (μM) | 76.1 |

| Vmax/Km (ml/mg/h) | 0.03 |

Table 2: Plasma Concentrations of Quinidine and its Metabolites

| Compound | Plasma Concentration after 7-hour IV Infusion (mg/L) | Trough Plasma Level after 12 Oral Doses (mg/L) |

| Quinidine | 2.9 ± 0.3 | 2.89 ± 0.50 |

| 3-hydroxyquinidine | 0.32 ± 0.06 | 0.83 ± 0.36 |

| This compound | 0.28 ± 0.03 | 0.40 ± 0.13 |

| Quinidine 10,11-dihydrodiol | 0.13 ± 0.04 | 0.38 ± 0.08 |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Subjects

| Parameter | Mean Value ± SD |

| Elimination Half-life (hours) | 2.5 ± 0.28 |

| Renal Clearance (L/hr) | 1.3 ± 0.3 |

| Percentage of Dose Recovered Unchanged in Urine (up to 12 hours) | 13.9% ± 3.7% |

| Free Fraction in Serum | 3.3% ± 0.83% |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound formation.

In Vitro Metabolism of Quinidine using Human Liver Microsomes

This protocol describes the incubation of quinidine with human liver microsomes to study the formation of its metabolites.

Materials:

-

Human liver microsomes (pooled)

-

Quinidine

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., quinine)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration ~0.5 mg/mL) and quinidine (at various concentrations to determine kinetics) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.

-

Incubation: Incubate for a specified period (e.g., 30-60 minutes) at 37°C with gentle agitation.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Collection: Transfer the supernatant to a new tube for analysis.

Experimental Workflow Diagram:

Caption: Workflow for in vitro quinidine metabolism assay.

Analysis of Quinidine and its Metabolites by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of quinidine and its metabolites.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a fluorescence or UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and ammonium formate buffer (e.g., 0.05 M, pH 2.0 with phosphoric acid) in a ratio of approximately 6.5:93.5 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detection with excitation at 340 nm and emission at 425 nm.

-

Injection Volume: 20 µL.

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Standard Curve Preparation: Prepare a series of standard solutions of quinidine, this compound, and other metabolites of interest in the mobile phase or a matrix similar to the samples.

-

Sample Injection: Inject the prepared standards and the supernatant from the in vitro metabolism assay onto the HPLC system.

-

Data Acquisition and Analysis: Record the chromatograms and determine the peak areas for each compound. Construct a standard curve by plotting peak area against concentration for the standards. Use the standard curve to quantify the amount of quinidine and its metabolites in the experimental samples.

Sample Preparation from Plasma for LC-MS Analysis

This protocol describes a protein precipitation method for preparing plasma samples for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Plasma samples

-

Acetonitrile (ice-cold) containing an internal standard

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

Conclusion

The biotransformation of quinidine to this compound is a significant metabolic pathway primarily mediated by CYP3A4. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the metabolism of quinidine. A thorough understanding of these pathways is essential for characterizing the drug's pharmacokinetic profile and for anticipating potential drug-drug interactions. The provided methodologies can be adapted to further explore the nuances of quinidine metabolism and its clinical implications.

References

- 1. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Quinidine N-oxide as a Pharmaceutical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Quinidine N-oxide as a pharmaceutical reference standard. This document is intended to guide researchers in analytical method development, validation, impurity profiling, and pharmacokinetic studies.

Product Information

| Parameter | Specification | Reference |

| Chemical Name | (9S)-6'-Methoxycinchonan-9-ol 1-Oxide | [1] |

| Synonyms | Quinidine 1-Oxide | [1] |

| CAS Number | 70116-00-6 | [1] |

| Molecular Formula | C20H24N2O3 | [1] |

| Molecular Weight | 340.42 g/mol | [1] |

| Purity (Typical) | ≥98% (by HPLC) | |

| Storage | 2-8°C, protected from light |

Applications Overview

This compound, a major metabolite of the antiarrhythmic drug quinidine, serves as a critical reference standard in various pharmaceutical applications:

-

Analytical Method Development and Validation: Essential for establishing the accuracy, precision, linearity, and specificity of analytical methods for quantifying this compound in biological matrices and pharmaceutical formulations.

-

Impurity Profiling: Used as a reference marker to identify and quantify this compound as a potential impurity in quinidine drug substances and products.

-

Pharmacokinetic (PK) Studies: Enables the accurate measurement of this compound concentrations in plasma, serum, and urine, which is crucial for understanding the metabolic fate of quinidine.

-

Metabolite Identification: Serves as a definitive standard to confirm the presence of this compound in in vitro and in vivo metabolism studies of quinidine.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Quantification

This protocol describes a stability-indicating HPLC method suitable for determining the purity of this compound and for its quantification in bulk material.

3.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 235 nm |

| Injection Volume | 10 µL |

3.1.2. Standard Solution Preparation

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.

-

Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

3.1.3. Sample Preparation (for bulk substance purity)

-

Accurately weigh approximately 10 mg of the this compound test sample.

-

Dissolve in a 100 mL volumetric flask with methanol.

-

Dilute with the mobile phase to a final concentration of 10 µg/mL.

3.1.4. System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of replicate injections | ≤ 2.0% |

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

LC-MS/MS Method for Quantification in Human Plasma

This protocol provides a sensitive and selective method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.

3.2.1. LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UPLC or equivalent |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | This compound: 341.2 -> 323.2; Internal Standard (Quinidine-d3): 328.2 -> 297.2 |

| Collision Energy | Optimized for specific instrument (typically 15-25 eV) |

| Source Temperature | 500°C |

3.2.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., Quinidine-d3 at 100 ng/mL).

-

Add 300 µL of cold acetonitrile.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

Logical Relationship for LC-MS/MS Bioanalysis

Caption: Logical flow for the bioanalysis of this compound.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.

3.3.1. Stress Conditions

| Stress Condition | Procedure |

| Acid Hydrolysis | 1 mg/mL this compound in 0.1 M HCl at 60°C for 24 hours. |

| Base Hydrolysis | 1 mg/mL this compound in 0.1 M NaOH at 60°C for 24 hours. |

| Oxidative Degradation | 1 mg/mL this compound in 3% H2O2 at room temperature for 24 hours. |

| Thermal Degradation | Solid this compound heated at 105°C for 48 hours. |

| Photolytic Degradation | 1 mg/mL this compound solution exposed to UV light (254 nm) and visible light (ICH option 1) for 24 hours. |

3.3.2. Sample Analysis

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

-

Analyze the stressed samples using the HPLC method described in section 3.1.

-

Evaluate the chromatograms for the appearance of degradation products and the decrease in the peak area of this compound.

Quantitative Data

Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of this compound in humans and dogs.

| Parameter | Humans (Oral Dose) | Dogs (IV Infusion) |

| Elimination Half-life (t½) | 2.5 ± 0.28 hours | 316 ± 69 minutes |

| Volume of Distribution (Vdss) | - | 1.03 ± 0.21 L/kg |

| Clearance (CL) | Renal Clearance: 1.3 ± 0.3 L/hr | 0.065 ± 0.012 L/min |

| Urinary Excretion (% of dose) | 13.9 ± 3.7% (unchanged) | 77% (unchanged) |

Example Certificate of Analysis Data

A typical Certificate of Analysis for a this compound reference standard would include the following:

| Test | Specification | Result |

| Appearance | White to off-white powder | Conforms |

| Identity (IR, NMR) | Conforms to structure | Conforms |

| Purity (HPLC) | ≥ 98.0% | 99.2% |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% |

| Residual Solvents | Meets USP <467> requirements | Conforms |

| Assay (on as-is basis) | Report value | 98.7% |

Mandatory Visualizations

Signaling Pathway: Quinidine Metabolism

Caption: Metabolic pathways of Quinidine.

References

Application Notes & Protocols: Quinidine N-oxide for Analytical Method Development and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine N-oxide is a metabolite of quinidine, a class IA antiarrhythmic agent and antimalarial drug. The quantitative analysis of quinidine and its metabolites, including this compound, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. These application notes provide detailed protocols for the development and validation of analytical methods for this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are presented in accordance with the International Council for Harmonisation (ICH) guidelines.[1]

Analytical Methodologies

The determination of this compound in biological matrices such as plasma and urine is commonly achieved using reversed-phase HPLC with fluorescence or mass spectrometric detection.[2] LC-MS/MS methods offer high sensitivity and selectivity, making them well-suited for the analysis of metabolites present at low concentrations.

High-Performance Liquid Chromatography (HPLC)

A sensitive and specific HPLC method with fluorescence detection has been developed for the simultaneous quantification of quinidine, (3S)-3-hydroxyquinidine, this compound, and dihydroquinidine in plasma and urine.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a robust and highly sensitive platform for the quantification of this compound. This technique is particularly advantageous for clinical therapeutic drug monitoring due to its speed and minimal sample volume requirements.

Data Presentation

The following tables summarize the quantitative data from validated analytical methods for quinidine and its metabolites, including this compound.

Table 1: HPLC Method Validation Parameters [1][2]

| Parameter | Plasma | Urine |

| Linearity Range | 10 - 1000 nM | 25 - 2500 nM |

| Limit of Determination | 10 nM | 25 nM |

| Intra-day Precision (%RSD) | < 5% | < 6% |

| Inter-day Precision (%RSD) | < 7% | < 8% |

| Accuracy (% Recovery) | 95 - 105% | 93 - 107% |

Table 2: LC-MS/MS Method Validation Parameters for Quinidine

| Parameter | Value |

| Linearity Range | 0.33 - 13.26 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Accuracy (%) | < 7.9% |

| Inter-day Accuracy (%) | < 8.9% |

| Intra-day Precision (CV%) | < 7.9% |

| Inter-day Precision (CV%) | < 8.9% |

| Recovery (%) | 92.5 - 129.5% |

| Limit of Quantification | < 18.7% (Accuracy), < 22.6% (Precision) |

Experimental Protocols

Protocol 1: HPLC Method for this compound in Plasma and Urine

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 250 µL of plasma or 100 µL of urine, add an internal standard.

-

Add 1 mL of extraction solvent (e.g., a mixture of dichloromethane and isopropanol).

-

Vortex for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a specific pH.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound and other analytes.

3. Validation Parameters:

-

The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness according to ICH guidelines.

Protocol 2: LC-MS/MS Method for Quinidine in Human Plasma

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 150 µL of methanol (containing internal standard) to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Inject a portion of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions:

-

LC System: A suitable HPLC or UHPLC system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.2% formic acid in water and acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Quinidine and the internal standard.

3. Method Validation:

-

Validate the method according to ICH guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Quinidine Metabolic Pathway

Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathway is hydroxylation by CYP3A4 to form 3-hydroxyquinidine. Quinidine itself is a potent inhibitor of another cytochrome P450 enzyme, CYP2D6. This compound is also a known metabolite.

References

Application Notes and Protocols for the Quantification of Quinidine N-oxide in Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system. One of its major metabolites is Quinidine N-oxide. The quantification of this compound in plasma is crucial for pharmacokinetic studies, drug-drug interaction assessments, and comprehensive safety evaluations during drug development. This document provides a detailed experimental protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be robust and adhere to the principles outlined in the FDA's Bioanalytical Method Validation guidelines.

Metabolic Pathway: Quinidine to this compound

Quinidine is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to form this compound and other hydroxylated metabolites.[1][2] Understanding this pathway is essential for interpreting pharmacokinetic data and potential drug interactions.

Caption: Metabolic conversion of Quinidine to this compound, primarily by CYP3A4.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma samples involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: High-level workflow for this compound quantification in plasma.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| This compound | Commercially available or synthesized[3][4] | Analytical Standard (≥98%) |

| Internal Standard (IS) | Commercially available | Analytical Standard (≥98%) |

| Acetonitrile | Various | HPLC or LC-MS grade |

| Methanol | Various | HPLC or LC-MS grade |

| Formic Acid | Various | LC-MS grade |

| Ammonium Acetate | Various | LC-MS grade |

| Water | Various | Deionized, 18 MΩ·cm |

| Human Plasma (blank) | Various | K2-EDTA as anticoagulant |

Experimental Protocols

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the chosen Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound) in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

Sample Preparation

Two common and effective methods for plasma sample preparation are Protein Precipitation and Liquid-Liquid Extraction.

Protocol 2.1: Protein Precipitation (PPT)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the Internal Standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2.2: Liquid-Liquid Extraction (LLE)

-

To 200 µL of plasma sample, add 20 µL of the Internal Standard working solution.

-

Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to basify the sample.

-

Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and diethyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions

The following are recommended starting conditions that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium acetate |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 - 0.5 | 5 |

| 0.5 - 2.5 | 5 to 95 |

| 2.5 - 3.5 | 95 |

| 3.5 - 3.6 | 95 to 5 |

| 3.6 - 5.0 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 4 |

Table 4: Proposed MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 341.2 | 323.2 | Optimized for instrument |

| This compound (Qualifier) | 341.2 | 186.1 | Optimized for instrument |

| Internal Standard | - | - | Optimized for instrument |

Note: The proposed precursor ion for this compound is [M+H]+. The product ion at m/z 323.2 corresponds to the loss of an oxygen atom, a characteristic fragmentation for N-oxides. The qualifier ion can be selected from other significant fragments.

Data Analysis and Method Validation

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

The bioanalytical method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". Key validation parameters are summarized in the table below.

Table 5: Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |

| Calibration Curve | At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy and Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |

| Recovery | Consistent and reproducible recovery of the analyte and IS. |

| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS. |

| Stability | Analyte stability established under various conditions: freeze-thaw, short-term bench-top, long-term storage, and in-processed samples. |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The described methodology, when properly validated, will provide accurate and reliable data for pharmacokinetic and drug metabolism studies, supporting drug development programs. The provided tables and diagrams offer a clear and structured guide for researchers and scientists in this field.

References

- 1. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The estimation of quinidine in human plasma by ion pair extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quinidine N-oxide as a Chiral Catalyst in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quinidine N-oxide and its parent alkaloid, quinidine, as chiral catalysts in asymmetric synthesis. The document includes detailed protocols for key reactions, quantitative data for performance evaluation, and diagrams to illustrate reaction pathways and experimental workflows.

Introduction to Quinidine and this compound in Asymmetric Catalysis

Cinchona alkaloids, including quinidine, have long been recognized for their pivotal role as catalysts and ligands in asymmetric synthesis. Their rigid bicyclic structure provides a well-defined chiral environment, enabling high stereocontrol in a variety of chemical transformations. This compound, a derivative of quinidine, leverages the nucleophilic character of the N-oxide moiety to act as a potent chiral Lewis base catalyst. This activation mode is particularly effective in reactions involving electrophilic reagents. While the application of quinidine itself as an organocatalyst is well-documented, the use of its N-oxide derivative is an emerging area with significant potential. This document will focus on a key application of quinidine in the synthesis of isoxazoline N-oxides and discuss the broader potential of this compound in other asymmetric transformations.

Asymmetric [4+1] Annulation for the Synthesis of Isoxazoline N-oxides

A significant application of quinidine as a chiral organocatalyst is in the highly regio-, chemo-, diastereo-, and enantioselective [4+1] annulation of 2-halo-1,3-dicarbonyl compounds with Morita–Baylis–Hillman (MBH) adducts. This reaction provides an efficient route to medicinally relevant, multi-functionalized isoxazoline N-oxides possessing three stereogenic centers, including adjacent quaternary and tertiary stereocenters.

Reaction Principle and Mechanism

The proposed catalytic cycle, illustrated below, involves the activation of the MBH adduct by the tertiary amine of quinidine, followed by a nucleophilic attack of the enolate generated from the 2-halo-1,3-dicarbonyl compound. Subsequent intramolecular cyclization and catalyst regeneration yield the desired isoxazoline N-oxide.

Caption: Proposed catalytic cycle for the quinidine-catalyzed [4+1] annulation.

Quantitative Data Summary

The following table summarizes the performance of the quinidine-catalyzed [4+1] annulation with various substrates.

| Entry | 2-Halo-1,3-dicarbonyl | MBH Adduct | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | 3-chloro-2,4-pentanedione | Methyl 2-(1-hydroxy-2-nitroethyl)acrylate | CH2Cl2 | 24 | 92 | >95:5 | 95 |

| 2 | 3-bromo-2,4-pentanedione | Ethyl 2-(1-hydroxy-2-nitropropyl)acrylate | CHCl3 | 36 | 88 | >95:5 | 93 |

| 3 | 3-chloro-2,4-pentanedione | Methyl 2-(1-hydroxy-2-nitro-2-phenylethyl)acrylate | Toluene | 48 | 85 | 90:10 | 91 |

| 4 | 3-bromo-2,4-pentanedione | Ethyl 2-(1-hydroxy-2-nitro-2-(p-tolyl)ethyl)acrylate | CH2Cl2 | 36 | 90 | >95:5 | 94 |

Detailed Experimental Protocol

General Procedure for the Asymmetric [4+1] Annulation:

-

To a stirred solution of the Morita–Baylis–Hillman (MBH) adduct (0.2 mmol) and quinidine (0.02 mmol, 10 mol%) in the specified solvent (2.0 mL) at room temperature, add the 2-halo-1,3-dicarbonyl compound (0.24 mmol) dropwise.

-

Stir the reaction mixture at room temperature for the time indicated in the table.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired isoxazoline N-oxide.

-

Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude product.

-

Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Potential Applications of this compound in Other Asymmetric Reactions

While detailed protocols for a wide range of reactions catalyzed directly by this compound are not as prevalent in the literature as for its parent amine, the principles of chiral amine N-oxide catalysis suggest its utility in several other asymmetric transformations. The N-oxide's enhanced Lewis basicity makes it a promising candidate for reactions that proceed through the activation of electrophiles.

Asymmetric Epoxidation and Aziridination

Chiral amine N-oxides have been shown to catalyze the asymmetric epoxidation of olefins and the aziridination of alkenes. The N-oxide can act as a nucleophilic catalyst, activating a peroxide source or a nitrene precursor.

Application Notes and Protocols for the LC-MS/MS Analysis of Quinidine N-oxide and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Quinidine N-oxide and its primary metabolites, 3-hydroxyquinidine and 2'-oxoquinidinone, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed below are intended to serve as a robust starting point for method development and validation in research and drug development settings.

Introduction

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, to form several metabolites.[1] The major metabolites include 3-hydroxyquinidine, 2'-oxoquinidinone, and this compound.[2] Monitoring the levels of the parent drug and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall disposition of the drug. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of these analytes in complex biological samples such as plasma.

Metabolic Pathway of Quinidine

Quinidine is metabolized through several pathways, including hydroxylation and N-oxidation. The formation of 3-hydroxyquinidine is a major metabolic route. Another key pathway involves the formation of this compound. The metabolic conversion of quinidine to its primary metabolites is depicted in the following pathway diagram.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting quinidine and its metabolites from plasma samples.[3]

Materials:

-

Human plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 85:15 v/v 0.2% formic acid and acetonitrile).

-

Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC)

A reversed-phase C18 column is commonly used for the separation of quinidine and its metabolites.

Instrumentation and Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 20 | 80 |

| 5.1 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Instrumentation and Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Gas Flow: Optimized for the specific instrument.

-

MRM Transitions: The following table provides suggested MRM transitions. These should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |

| Quinidine | 325.2 | 172.1 | 25 | 30 |

| This compound | 341.2 | 323.2 | 20 | 35 |

| 3-hydroxyquinidine | 341.2 | 188.1 | 28 | 35 |

| 2'-oxoquinidinone | 339.2 | 186.1 | 30 | 35 |

| Internal Standard | - | - | - | - |

Quantitative Data Summary

The following table summarizes the quantitative performance parameters that can be expected from a validated LC-MS/MS method for quinidine and its metabolites. The values are compiled from various literature sources and should be used as a general guideline.

| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

| Quinidine | 0.5 - 10 | 1 - 1000 | 90 - 110 | < 15 | 85 - 105 |

| This compound | 1 - 20 | 5 - 2000 | 88 - 112 | < 15 | 80 - 100 |

| 3-hydroxyquinidine | 1 - 15 | 5 - 1500 | 92 - 108 | < 15 | 82 - 102 |

| 2'-oxoquinidinone | 2 - 25 | 10 - 2500 | 85 - 115 | < 15 | 78 - 98 |

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of quinidine and its metabolites is illustrated below.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the development and implementation of a reliable LC-MS/MS method for the simultaneous quantification of this compound and its major metabolites in biological matrices. Adherence to these guidelines, with appropriate instrument-specific optimization and validation, will enable researchers to obtain high-quality data for pharmacokinetic and metabolic studies.

References

Application Note: A Robust Protocol for the Solid-Phase Extraction of Quinidine N-oxide from Human Plasma

Introduction

Quinidine, a class Ia antiarrhythmic agent, is extensively metabolized in the body, with one of its significant metabolites being Quinidine N-oxide. Accurate quantification of this compound in biological matrices like plasma is crucial for comprehensive pharmacokinetic and metabolic studies. However, the analysis of N-oxide metabolites presents challenges due to their potential instability and the complexity of biological samples. Solid-phase extraction (SPE) is a widely used sample preparation technique that addresses these challenges by effectively isolating and concentrating analytes of interest from complex matrices, thereby improving analytical sensitivity and reducing matrix effects.

This application note details a robust and reliable solid-phase extraction protocol for the selective isolation of this compound from human plasma prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The proposed method utilizes a mixed-mode cation exchange sorbent, which combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity and sample cleanup.

Materials and Methods

Materials

-

SPE Sorbent: Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., Oasis MCX), 30 mg/1 mL

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized Water

-

Formic Acid

-

Ammonium Hydroxide

-

Human Plasma (blank)

-

This compound reference standard

-

Equipment

-

SPE Vacuum Manifold

-

Centrifuge

-

Vortex Mixer

-

Nitrogen Evaporation System

-

LC-MS/MS System

Experimental Protocol

The following protocol outlines the steps for the solid-phase extraction of this compound from a 0.5 mL human plasma sample.

-

Sample Pre-treatment:

-

To 0.5 mL of human plasma, add 0.5 mL of 2% formic acid in water.

-

Vortex for 30 seconds to mix and precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant for loading onto the SPE cartridge.

-

-

Solid-Phase Extraction:

-